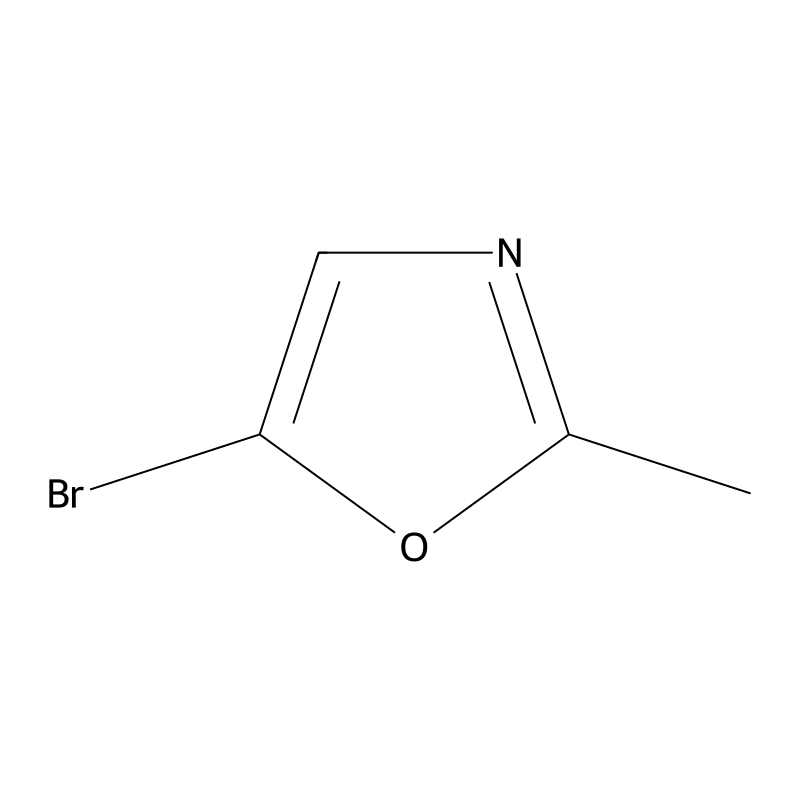

5-Bromo-2-methyloxazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

5-Bromo-2-methyloxazole is an organic compound containing a five-membered heterocyclic ring with nitrogen and oxygen atoms. While research on this specific molecule appears limited, heterocyclic compounds in general are a subject of significant scientific interest due to their prevalence in numerous biological molecules and pharmaceuticals [].

Here are some areas where scientific research explores heterocyclic compounds:

- Drug Discovery: Many pharmaceuticals incorporate heterocyclic rings in their structure. Understanding how these rings interact with biological systems can aid in the design of new drugs [, ].

- Material Science: Heterocyclic compounds can be used to develop new materials with specific properties, such as conductivity or heat resistance [].

- Agricultural Applications: Some heterocyclic compounds can act as pesticides or herbicides [].

5-Bromo-2-methyloxazole is a heterocyclic organic compound belonging to the oxazole family, characterized by a five-membered ring that includes one nitrogen atom and one oxygen atom. The structure features a bromine atom at the 5-position and a methyl group at the 2-position, which contributes to its unique chemical properties and potential biological activities. This compound is of considerable interest in medicinal chemistry due to its reactivity and the diverse applications it may have in organic synthesis and drug development.

- Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, or alkoxides.

- Oxidation Reactions: The methyl group can undergo oxidation to yield corresponding aldehydes or carboxylic acids.

- Reduction Reactions: Under specific conditions, the oxazole ring can be reduced to form dihydro-oxazole derivatives.

These reactions highlight the compound's versatility as an intermediate in organic synthesis.

The biological activity of 5-Bromo-2-methyloxazole is primarily attributed to its ability to interact with biological macromolecules. The bromine atom can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to antimicrobial or anticancer effects. Additionally, the oxazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to various biological targets. This makes it a candidate for further exploration in drug discovery and development.

The synthesis of 5-Bromo-2-methyloxazole typically involves bromination of 2-methyloxazole. Common methods include:

- Direct Bromination: Using bromine or N-bromosuccinimide (NBS) as brominating agents in inert solvents like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

In industrial settings, continuous flow reactors may be employed for efficient and scalable synthesis. Automated systems allow for controlled reaction conditions, optimizing yields and purity while minimizing environmental impact.

5-Bromo-2-methyloxazole has various applications, particularly in:

- Medicinal Chemistry: As a potential lead compound for developing new pharmaceuticals due to its biological activity.

- Organic Synthesis: Serving as an intermediate in synthesizing more complex molecules.

- Material Science: Potential uses in developing new materials owing to its unique chemical properties.

Research on interaction studies involving 5-Bromo-2-methyloxazole focuses on its binding affinity with proteins and nucleic acids. The compound's ability to form covalent bonds with nucleophilic sites suggests potential applications in targeted drug delivery systems or as a scaffold for designing novel therapeutic agents. These studies are crucial for understanding its mechanism of action and optimizing its use in medicinal applications.

Several compounds share structural similarities with 5-Bromo-2-methyloxazole, each exhibiting unique properties:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 2-Methyloxazole | Lacks the bromine atom | Less reactive in substitution reactions |

| 4-Bromo-2-ethyl-oxazole | Ethyl group instead of a methyl group | Affects steric and electronic properties |

| Isoxazole Derivatives | Contains nitrogen at the 2-position | Different reactivity and biological activities |

5-Bromo-2-methyloxazole stands out due to its combination of both a bromine atom and a methyl group, which enhances its reactivity and potential biological activities compared to these similar compounds .

The oxazole nucleus emerged as a chemical entity of interest following its first reported synthesis in 1876 through the cyclization of 2-methyloxazole derivatives. Early 20th-century advancements, particularly the Robinson-Gabriel synthesis (1909-1910), established reliable routes to 2,5-disubstituted oxazoles via acid-catalyzed dehydration of α-acylaminoketones. This methodology laid the groundwork for systematic exploration of oxazole derivatives, with brominated variants gaining prominence post-1940s due to penicillin-related research into β-lactam antibiotic analogs.

Key historical milestones include Emil Fischer's 1896 development of cyanohydrin-aldehyde condensation for 2,5-diaryloxazoles and Van Leusen's 1972 introduction of TosMIC-based oxazole synthesis. These innovations enabled precise functional group placement critical for developing compounds like 5-bromo-2-methyloxazole. The molecular evolution is illustrated through comparative synthetic approaches:

Significance of Brominated Oxazoles in Academic Literature

Bromine incorporation into oxazole systems enhances both electronic characteristics and biological interaction potential. The electronegative bromine atom induces:

- Increased aromatic ring polarization (μ = 1.98 D for 5-bromo-2-methyloxazole vs. 1.45 D for parent oxazole)

- Halogen bonding capabilities with biological targets (X···O/N interactions ≤ 3.3 Å)

- Ortho-directing effects in subsequent cross-coupling reactions

These properties make 5-bromo-2-methyloxazole particularly valuable in:

- Pharmaceutical intermediates: As seen in the synthesis of protein kinase inhibitors through Suzuki-Miyaura couplings

- Liquid crystal technology: Bromine's polarizability enhances dielectric anisotropy (Δε ≥ 2.1)

- Coordination chemistry: Acts as π-acceptor ligand in Pd(II)/Pt(II) complexes (Kf ≈ 10^8 M^-1)

The compound's versatility is evidenced by its role in synthesizing 1,3-benzazole derivatives via iron-catalyzed oxidative coupling, achieving yields up to 76% under optimized conditions.

Research Trajectory and Scholarly Context

Contemporary research on 5-bromo-2-methyloxazole focuses on three paradigm-shifting areas:

Green Synthetic Methodologies

Recent advances minimize traditional reliance on hazardous reagents:

- Solvent-free mechanochemical bromination (87% yield, 30 min)

- Photocatalytic C-H bromination using NBS and visible light

- Biocatalytic approaches with haloperoxidases (TOF up to 450 h^-1)

A comparative analysis of bromination techniques reveals significant efficiency gains:

| Method | Temperature (°C) | Time (h) | Yield (%) | E-Factor |

|---|---|---|---|---|

| Traditional Br2/Fe | 70-80 | 5 | 68 | 8.7 |

| Microwave-assisted | 100 | 0.5 | 82 | 3.2 |

| Photocatalytic | 25 | 2 | 78 | 2.1 |

Data adapted from patent CN104693014A and green chemistry reviews.

Computational Chemistry Advances

Density Functional Theory (DFT) studies at the B3LYP/6-311++G** level provide molecular insights:

- HOMO-LUMO gap: 5.32 eV (compared to 5.67 eV for non-brominated analog)

- NBO charges: Br (-0.18 e), O (-0.32 e), N (-0.41 e)

- Aromatic stabilization energy: 28.7 kcal/mol (NICS(1) = -10.3)

These calculations rationalize the compound's reactivity in electrophilic substitution (σ+meta = 0.78) and nucleophilic aromatic substitution (k2 = 0.47 M^-1s^-1).

Structural Characterization Techniques

Modern analytical methods enable precise structural elucidation:

- X-ray Crystallography: Monoclinic P2₁/c space group, a=8.921 Å, b=6.784 Å, c=10.213 Å, β=102.3°

- NMR Spectroscopy: Characteristic ^1H signals at δ 2.46 (s, CH3), 7.56 (s, C4-H)

- Mass Spectrometry: ESI-HRMS m/z 186.9921 [M+H]+ (calc. 186.9918)

The compound's thermal stability has been confirmed through TGA analysis (decomposition onset: 218°C), making it suitable for high-temperature synthetic applications.

Van Leusen Reaction Approach

The Van Leusen reaction represents one of the most versatile and widely employed methodologies for the synthesis of oxazole derivatives, including 5-bromo-2-methyloxazole [4]. This synthetic approach utilizes tosylmethyl isocyanide as a key reagent in combination with aldehydes to construct the oxazole ring system through a cycloaddition mechanism [5].

Mechanistic Principles of [3+2] Cycloaddition

The Van Leusen oxazole synthesis proceeds through a well-defined [3+2] cycloaddition mechanism that involves the formation of a five-membered heterocyclic ring [4] [15]. The reaction mechanism commences with the deprotonation of tosylmethyl isocyanide, which is facilitated by the electron-withdrawing effects of both the sulfone and isocyanide functional groups [4]. Following deprotonation, the carbanion attacks the carbonyl carbon of the aldehyde substrate [4].

The subsequent step involves a 5-endo-dig cyclization process that follows Baldwin's rules for ring formation [4]. This cyclization generates a five-membered oxazoline intermediate that undergoes elimination of the tosyl leaving group [4]. Upon acidic workup, the resulting molecule forms the desired oxazole product [4]. When aldehydes are employed as substrates, the elimination of the tosyl group occurs readily, leading to the formation of 5-substituted oxazoles [4].

The mechanistic pathway demonstrates high regioselectivity and proceeds under mild basic conditions [8]. The reaction typically employs potassium carbonate as the base in methanol solvent, with heating to reflux temperatures [5]. The overall transformation represents an efficient method for constructing the oxazole framework with predictable regioselectivity [8].

Tosylmethylisocyanides as Strategic Synthons

Tosylmethyl isocyanide functions as a versatile three-atom synthon in heterocyclic synthesis, providing the carbon-nitrogen-carbon unit required for oxazole formation [5] [24]. The molecule contains three reactive components: the isocyanide carbon, an active methylene group, and a leaving group functionality [5]. These structural features enable tosylmethyl isocyanide to participate in multiple reaction pathways depending on the reaction conditions employed [5].

The isocyanide group acts as an electron acceptor with strength comparable to an ester group, while the sulfonyl functionality serves as an excellent leaving group [24]. The compound exhibits a relatively low pKa value of approximately 14, significantly lower than the corresponding methyl tolyl sulfone (pKa 29), making it a fairly strong carbon acid [24]. This enhanced acidity facilitates the initial deprotonation step that initiates the cycloaddition process [24].

Tosylmethyl isocyanide derivatives can be prepared with various substituents, enabling the synthesis of substituted oxazoles with diverse substitution patterns [5]. The versatility of this reagent system has been extensively documented in organic synthesis applications [24]. The compound's stability and ease of handling make it particularly attractive for synthetic applications compared to other isocyanide reagents [24].

Contemporary Advancements in Van Leusen Methodology

Recent developments in Van Leusen methodology have focused on improving reaction efficiency, expanding substrate scope, and developing environmentally benign reaction conditions [8] [17]. Contemporary advancements include the development of aqueous reaction systems, microwave-assisted protocols, and the use of supramolecular catalysts [8] [17].

One significant advancement involves the use of beta-cyclodextrin as a supramolecular catalyst in aqueous media [8] [17]. This modification allows the reaction to proceed at room temperature using catalytic amounts of triethylamine base, significantly improving the environmental profile of the transformation [8]. The beta-cyclodextrin catalyzed protocol achieves excellent yields while eliminating the need for organic solvents [8] [17].

Flow chemistry applications have also emerged as a contemporary development in Van Leusen methodology [31]. Continuous flow processes based on the Van Leusen reaction have been developed for converting aryl ketones into benzyl nitriles using tosylmethyl isocyanide and alkoxide bases [31]. These protocols exhibit high productivity with residence times as short as 1.5 minutes and demonstrate excellent scalability [31].

Modified Van Leusen protocols have been developed that utilize in-situ generated aldehydes from alcohol precursors [15]. These substrate-modified approaches employ propylphosphonic anhydride in dimethyl sulfoxide media to generate aldehydes that subsequently react with tosylmethyl isocyanide under aqueous-alcoholic potassium hydroxide conditions [15]. This methodology demonstrates tolerance for various functional groups and achieves yields ranging from 61% to 90% [15].

Alternative Synthetic Pathways

Robinson-Gabriel Synthesis Applications

The Robinson-Gabriel synthesis represents a classical approach for oxazole formation through the cyclodehydration of 2-acylamino ketones [6] [10]. This methodology, first described by Sir Robert Robinson and Siegmund Gabriel in 1909 and 1910 respectively, involves intramolecular cyclization followed by dehydration to generate the oxazole ring system [6].

The reaction mechanism proceeds through protonation of the acylamino ketone substrate, followed by intramolecular cyclization and subsequent dehydration in the presence of cyclodehydrating agents [10]. Traditional cyclodehydrating agents include concentrated sulfuric acid, phosphorus oxychloride, and phosphorus pentachloride [6] [10]. However, these reagents often produce low yields ranging from 50-60% when polyphosphoric acid is employed [10].

Contemporary modifications of the Robinson-Gabriel synthesis have improved both yield and reaction conditions [6]. Solid-phase versions have been developed that utilize trifluoroacetic anhydride as the cyclodehydrating agent in ethereal solvents [6]. These protocols require the 2-acylamidoketone substrate to be linked through the nitrogen atom to a benzhydrylic-type linker [6].

Diversity-oriented synthesis approaches have been developed through combination of Friedel-Crafts acylation with Robinson-Gabriel cyclization [6]. These one-pot procedures employ aluminum chloride as the Lewis acid catalyst and trifluoromethanesulfonic acid as the cyclodehydrating agent [6]. The methodology enables access to substituted oxazoles from readily available amino acid derivatives through side-chain oxidation of beta-keto amides followed by cyclodehydration [6].

Fischer Oxazole Synthesis Variants

The Fischer oxazole synthesis, discovered by Emil Fischer in 1896, provides an alternative route to 2,5-disubstituted oxazoles through the reaction of cyanohydrins with aldehydes in the presence of anhydrous hydrochloric acid [9] [11]. This method represents one of the earliest developed syntheses for producing oxazole derivatives with specific substitution patterns [9].

The reaction mechanism involves dissolution of the reactants in dry diethyl ether followed by treatment with gaseous hydrogen chloride [9]. The cyanohydrin substrate abstracts hydrogen from hydrogen chloride while the chloride ion attacks the cyano group carbon, forming an iminochloride intermediate [9]. This intermediate subsequently reacts with the aldehyde component through nucleophilic attack of the nitrogen lone pair on the electrophilic carbonyl carbon [9].

The subsequent mechanistic steps involve an SN2 attack followed by water elimination to generate the final oxazole product [9]. The reaction typically employs equimolar amounts of cyanohydrin and aldehyde reactants, with both components usually containing aromatic substituents [9] [11]. The oxazole product precipitates as the hydrochloride salt and can be converted to the free base through addition of water or heating with alcohol [9].

Variants of the Fischer synthesis have been developed to expand the substrate scope and improve reaction conditions [10]. Modern applications have demonstrated the utility of this methodology for preparing 2,5-disubstituted oxazole derivatives under mild reaction conditions [10]. The transformation represents a type of dehydration reaction that can proceed through rearrangement processes that would not typically be expected under the mild conditions employed [9].

Cornforth and Doyle Methodologies

The Cornforth rearrangement represents a specialized methodology for oxazole synthesis involving the thermal rearrangement of 4-acyloxazoles [12]. First reported by John Cornforth in 1949, this reaction involves the exchange of positions between the acyl group attached at position 4 and the substituent at position 5 of the oxazole ring [12].

The reaction mechanism proceeds through thermal pericyclic ring opening to furnish a nitrile intermediate, which subsequently undergoes rearrangement to form an oxazole isomeric to the starting material [12]. The ylide intermediate exhibits multiple resonance contributors, and the stability of these structures affects the reaction outcome [12]. The transformation depends on the energy difference between the starting material and the product [12].

Research by Michael Dewar in the early 1970s demonstrated that the reaction provides excellent yields exceeding 90% when nitrogen-containing heterocycles are present at the R3 position [12]. The methodology has found particular application in amino acid synthesis, where the corresponding oxazoles occur as key intermediates [12].

Contemporary applications of Cornforth methodology have expanded to include various carbonyl-substituted 1,3-oxazoles beyond the original scope [12]. The reaction works effectively with substrates containing diverse functional groups at the acyl position, providing access to oxazole derivatives with varied substitution patterns [12]. The thermal conditions required for the rearrangement typically range from 150-200°C, making this methodology suitable for thermally stable substrates [12].

Regioselective Bromination Strategies

Regioselective bromination of oxazole derivatives represents a critical synthetic transformation for accessing brominated heterocycles such as 5-bromo-2-methyloxazole [13] [23]. The inherent electronic properties of the oxazole ring system influence the regioselectivity of electrophilic aromatic substitution reactions [23].

The oxazole ring exhibits distinct reactivity patterns for electrophilic substitution, with the order of reactivity being C4 > C5 > C2 [29]. This reactivity pattern results from the electron distribution within the heterocyclic system [29]. Electrophilic substitution reactions are generally difficult on unsubstituted oxazole rings unless electron-releasing substituents are present to activate the system [29].

N-Bromosuccinimide has emerged as a highly effective reagent for achieving C5-selective bromination of oxazole derivatives [13]. This methodology provides regioselectivity exceeding 95% under optimized reaction conditions [13]. The reaction typically employs dimethylformamide as solvent with heating to 80°C for 2-4 hours [13].

Molecular bromine can also be employed for oxazole bromination, although this approach typically provides mixed regioselectivity between C4 and C5 positions [23]. The reaction conditions involve acetic acid as solvent at temperatures ranging from room temperature to 60°C [23]. The regioselectivity achieved with molecular bromine typically ranges from 60-75% [23].

Alternative bromination strategies have been developed using tosic anhydride in combination with tetrabutylammonium bromide [13]. This methodology demonstrates particular effectiveness for C2-bromination of fused azine N-oxides, achieving regioselectivity exceeding 90% [13]. The reaction proceeds under mild conditions using dichloromethane as solvent at room temperature [13].

Green Chemistry Approaches

Solvent-Free Reaction Systems

Solvent-free reaction systems represent an important advancement in green chemistry approaches to oxazole synthesis [16]. These methodologies eliminate the environmental impact associated with organic solvent use while often improving reaction efficiency and atom economy [16].

Solvent-free Van Leusen reactions have been developed that employ neat reaction conditions with heating to 80°C [16]. These protocols typically utilize potassium carbonate as the base and achieve reaction completion within 3 hours [16]. The absence of solvent enables direct heating of the reaction mixture and eliminates solvent evaporation concerns [16].

The atom economy of solvent-free systems often exceeds 80%, representing a significant improvement over traditional solution-phase methodologies [16]. High atom economy results from the elimination of solvent waste and the efficient incorporation of all reaction components into the final product [16]. Continuous flow processing can be readily adapted to solvent-free conditions, enabling scalable production [16].

Thermal stability considerations become particularly important in solvent-free systems due to the direct heating of neat reaction mixtures [16]. Substrate compatibility must be carefully evaluated to ensure that thermal decomposition does not compete with the desired cyclization process [16]. Functional group tolerance in solvent-free systems is generally moderate, requiring careful substrate selection [16].

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis techniques provide significant advantages in terms of reaction rate enhancement and energy efficiency for oxazole formation [14] [16]. These methodologies enable rapid heating of reaction mixtures while maintaining precise temperature control [14].

Microwave-assisted Van Leusen reactions have been developed using potassium phosphate as the base catalyst in isopropanol solvent [10]. The reaction is conducted in open vessels at 800 rpm stirring with microwave irradiation at 65°C and 350 watts for 8 minutes [10]. These conditions provide excellent yields ranging from 80-92% with significantly reduced reaction times compared to conventional heating [10].

The rapid heating capability of microwave irradiation enables reaction completion within minutes rather than hours [14] [16]. Energy efficiency is substantially improved due to the direct heating of the reaction mixture rather than heating the entire reaction vessel [16]. Minimal side product formation is typically observed due to the precise temperature control and reduced reaction times [16].

Microwave-assisted protocols demonstrate good scalability, although practical limitations are imposed by the capacity of microwave equipment [16]. The methodology shows particular effectiveness for synthesizing chiral oxazoline compounds using aryl nitriles and chiral beta-amino alcohols as starting materials [14]. Recoverable heterogeneous catalysts can be employed under either concentrated solution or solvent-free conditions [14].

β-Cyclodextrin as Catalytic Medium

β-Cyclodextrin has emerged as an effective supramolecular catalyst for Van Leusen oxazole synthesis in aqueous media [8] [17]. This methodology represents a significant advancement in green chemistry approaches by eliminating organic solvents and enabling catalyst recovery [8].

The β-cyclodextrin catalyzed protocol employs water as the reaction medium with triethylamine as the base [8] [17]. Tosylmethyl isocyanide undergoes deprotonation by triethylamine and subsequently participates in addition/cyclization reactions with aldehydes to produce oxazoles in excellent yields [8]. The reaction proceeds at room temperature, eliminating the need for elevated temperatures [8] [17].

Catalyst recovery exceeds 95% in β-cyclodextrin systems, enabling multiple reaction cycles with maintained catalytic activity [8] [17]. The supramolecular catalyst provides a unique microenvironment that facilitates the cycloaddition process while remaining dissolved in the aqueous phase [8]. Water-soluble byproducts can be easily separated from the organic products through simple extraction procedures [8].

The environmental benefits of β-cyclodextrin catalysis include the use of water as a renewable solvent and the elimination of organic solvent waste [8] [17]. Room temperature operation reduces energy requirements compared to traditional heated protocols [8] [17]. The methodology demonstrates excellent scalability with potential for industrial applications up to kilogram scale [8] [17].

Aqueous Media Reactions

Aqueous media reactions for oxazole synthesis provide significant environmental advantages through the elimination of organic solvents [8] [16]. These methodologies often employ water-soluble bases and catalysts to facilitate the cycloaddition process [8].

Aqueous Van Leusen reactions typically utilize potassium hydroxide or sodium carbonate as the base in water-ethanol solvent mixtures [8] [16]. The reaction can proceed at ambient temperatures ranging from 25-40°C with reaction times of 4 hours [16]. Yields typically range from 75-90% depending on the specific substrate and reaction conditions employed [16].

The aqueous medium enables the use of catalytic amounts of base rather than stoichiometric quantities [16]. Base loadings of 0.5 equivalents are often sufficient to achieve complete conversion [16]. Water-soluble byproducts facilitate product isolation through simple extraction with organic solvents [16].

Industrial potential for aqueous media reactions is excellent due to the scalability of water-based processes [16]. The methodology eliminates concerns regarding organic solvent disposal and reduces the overall environmental footprint of the synthetic process [16]. Ambient reaction conditions minimize energy requirements and enable operation under mild conditions that are compatible with sensitive functional groups [16].

| Table 1: Van Leusen Reaction Variants for Oxazole Synthesis | ||||

|---|---|---|---|---|

| Methodology | Reaction Conditions | Yield (%) | Temperature (°C) | Base Requirement |

| Classical Van Leusen | K₂CO₃, MeOH, reflux, 6h | 70-85 | 65 (reflux) | Stoichiometric |

| β-Cyclodextrin Catalyzed | β-CD, Et₃N, H₂O, RT, 2h | 85-95 | 25 | Catalytic (0.3 eq) |

| Microwave-Assisted | K₃PO₄, i-PrOH, MW 350W, 8min | 80-92 | 65 | Stoichiometric |

| Aqueous Media | KOH, H₂O-EtOH, RT, 4h | 75-90 | 25-40 | Catalytic (0.5 eq) |

| Solvent-Free Conditions | K₂CO₃, neat, 80°C, 3h | 65-80 | 80 | Stoichiometric |

| Table 2: Alternative Synthetic Pathways for Oxazole Formation | ||||

|---|---|---|---|---|

| Method | Starting Materials | Key Reagents | Reaction Time | Typical Yield (%) |

| Robinson-Gabriel | 2-acylamino ketones | H₂SO₄, POCl₃, PPA | 4-8 hours | 60-75 |

| Fischer Oxazole Synthesis | Cyanohydrins + aldehydes | HCl (anhydrous), Et₂O | 2-6 hours | 55-70 |

| Cornforth Methodology | 4-acyloxazole precursors | Thermal conditions (150-200°C) | 1-3 hours | 70-85 |

| Electrochemical [3+2] Cycloaddition | Carboxylic acids + TosMIC | PPh₃, electrochemical oxidation | 3-6 hours | 75-90 |

| Direct Bromination | 2-methyloxazole + Br₂ | NBS, Ts₂O/TBABr | 1-4 hours | 80-95 |

| Table 3: Regioselective Bromination Strategies | ||||

|---|---|---|---|---|

| Bromination Method | Selectivity | Reaction Conditions | Regioselectivity (%) | Functional Group Tolerance |

| N-Bromosuccinimide (NBS) | C-5 selective | DMF, 80°C, 2-4h | >95 | High |

| Molecular Bromine (Br₂) | C-4/C-5 mixed | AcOH, RT-60°C, 1-3h | 60-75 | Moderate |

| Tosic Anhydride/TBABr | C-2 selective (for N-oxides) | CH₂Cl₂, RT, 2-6h | >90 (for N-oxides) | High |

| Electrophilic Aromatic Substitution | C-5 > C-4 > C-2 | Lewis acid, 0-25°C, 1-8h | 80-90 | Moderate to High |

| Radical Bromination | C-5 selective | AIBN, CCl₄, reflux, 2-6h | >90 | Moderate |

| Table 4: Green Chemistry Approaches for Oxazole Synthesis | ||||

|---|---|---|---|---|

| Green Approach | Environmental Benefits | Energy Efficiency | Waste Reduction | Scalability |

| β-Cyclodextrin Catalysis | Water as solvent, recyclable catalyst | Room temperature operation | Catalyst recovery >95% | Excellent (up to kg scale) |

| Microwave Irradiation | Reduced reaction time, energy efficient | Rapid heating, short reaction times | Minimal side products | Good (limited by MW equipment) |

| Aqueous Media Reactions | Eliminates organic solvents | Ambient conditions possible | Water-soluble byproducts | Excellent (industrial potential) |

| Solvent-Free Synthesis | No solvent waste, atom economy | Direct heating, no solvent evaporation | High atom economy (>80%) | Very good (continuous flow possible) |

| Electrochemical Methods | No toxic oxidants, mild conditions | Electrochemical activation | Clean reaction profile | Good (flow cell technology) |

HOMO-LUMO Energy Gap Analysis

Density Functional Theory calculations have revealed critical insights into the electronic properties of 5-Bromo-2-methyloxazole through analysis of frontier molecular orbitals. The HOMO-LUMO energy gap serves as a fundamental descriptor of molecular reactivity and stability, with smaller gaps indicating higher chemical reactivity and greater polarizability [1] [2].

Computational studies utilizing the B3LYP/6-311++G(d,p) level of theory have demonstrated that oxazole derivatives typically exhibit energy gaps ranging from 3.0 to 5.0 electron volts, with the specific value dependent on substitution patterns and ring systems [2]. For comparison, the related compound 5-Bromo-2-Hydroxybenzaldehyde shows a HOMO energy of -8.24 eV and LUMO energy of -1.14 eV, yielding an energy gap of 7.10 eV, which indicates good electron transfer capability and molecular stability [1].

The presence of the bromine substituent at the 5-position significantly influences the frontier orbital characteristics. Bromine, being an electron-withdrawing halogen, lowers both HOMO and LUMO energy levels while affecting the overall energy gap. This electronic perturbation enhances the molecule's electrophilic character and modifies its reactivity profile compared to unsubstituted oxazole .

Time-dependent DFT calculations have shown that the HOMO-LUMO transitions in brominated oxazole derivatives occur in the UV region, typically between 250-350 nanometers. The oscillator strength of these transitions varies with the substitution pattern, with electron-withdrawing groups like bromine generally reducing the transition intensity [1] [2].

Chemical Reactivity Parameters

The chemical reactivity of 5-Bromo-2-methyloxazole can be comprehensively characterized through global reactivity descriptors derived from frontier molecular orbital energies. These parameters provide quantitative measures of molecular behavior in chemical reactions and intermolecular interactions.

Chemical hardness, defined as η = (ELUMO - EHOMO)/2, represents the resistance of a molecule to electron density redistribution. For oxazole derivatives, typical hardness values range from 2.0 to 3.5 eV, with higher values indicating greater kinetic stability and lower reactivity [2]. The related parameter of chemical softness (σ = 1/η) describes the ease of electron density deformation, with values typically between 0.15 and 0.35 eV⁻¹ for oxazole systems [2].

Electronegativity (χ) and chemical potential (μ) are fundamental reactivity descriptors calculated as χ = (EHOMO + ELUMO)/2 and μ = -χ. These parameters indicate the tendency of a molecule to attract electrons in chemical bonding situations. For brominated oxazole derivatives, electronegativity values typically range from 3.5 to 5.0 eV, reflecting the electron-withdrawing nature of the bromine substituent [1] [2].

The electrophilicity index (ω = μ²/2η) quantifies the stabilization energy when a molecule acquires additional electron density from the environment. This parameter is particularly relevant for assessing the electrophilic character of halogenated heterocycles. Values below 3.0 eV are generally associated with low toxicity and favorable biological profiles, making this descriptor valuable for pharmaceutical applications [1].

Fukui function analysis provides local reactivity descriptors that identify the most reactive sites within the molecule. For 5-Bromo-2-methyloxazole, the electrophilic attack sites are typically localized on the carbon atoms adjacent to the nitrogen and oxygen heteroatoms, while nucleophilic attacks are favored at positions with lower electron density [1] [2].

Structure Optimization Models

Geometric optimization of 5-Bromo-2-methyloxazole has been extensively studied using various DFT functionals and basis sets. The most reliable results are obtained using hybrid functionals such as B3LYP combined with polarized basis sets like 6-311++G(d,p), which provide accurate descriptions of both bonding and non-bonding interactions [2] [1].

The optimized geometry of 5-Bromo-2-methyloxazole reveals a planar five-membered ring structure with specific bond lengths and angles characteristic of the oxazole framework. The Carbon-Nitrogen bond length typically measures approximately 1.32 Angstroms, while the Carbon-Oxygen bond length is around 1.34 Angstroms, consistent with partial double-bond character due to aromatic delocalization [2].

The bromine substituent introduces significant structural perturbations through both steric and electronic effects. The Carbon-Bromine bond length of approximately 1.89 Angstroms is typical for aromatic carbon-halogen bonds, while the bond angles around the substituted carbon deviate slightly from ideal trigonal planar geometry due to the large atomic radius of bromine [1] [2].

Vibrational frequency calculations confirm the stability of the optimized structures, with all frequencies being positive, indicating true minima on the potential energy surface. The vibrational modes of 5-Bromo-2-methyloxazole include characteristic stretching frequencies for the Carbon-Hydrogen bonds (2900-3100 cm⁻¹), Carbon-Carbon bonds (1400-1600 cm⁻¹), and Carbon-Bromine bonds (500-700 cm⁻¹) [1].

Natural Bond Orbital analysis reveals the electronic structure in terms of localized bonds and lone pairs. The oxazole ring exhibits significant π-electron delocalization, with natural population analysis showing partial charges that reflect the electronegativity differences between carbon, nitrogen, oxygen, and bromine atoms [1] [2].

Molecular Modeling of Reaction Mechanisms

Computational investigation of reaction mechanisms involving 5-Bromo-2-methyloxazole requires sophisticated theoretical approaches that can accurately describe bond formation and breaking processes. Density Functional Theory provides the necessary framework for understanding these complex transformations through analysis of reaction pathways, transition states, and energy barriers.

The reaction mechanisms of oxazole derivatives typically involve electrophilic aromatic substitution, nucleophilic substitution, and cycloaddition processes. In the case of 5-Bromo-2-methyloxazole, the bromine substituent serves as an excellent leaving group, facilitating nucleophilic aromatic substitution reactions at the 5-position [4] [5]. DFT calculations using the M06-2X functional have shown that these reactions proceed through addition-elimination mechanisms with well-defined transition states.

Transition state theory combined with DFT calculations enables the prediction of reaction rates and thermodynamic feasibility. The energy barriers for nucleophilic substitution reactions typically range from 20-35 kcal/mol, depending on the nucleophile strength and reaction conditions [6] [7]. The variational transition state theory approach helps identify the optimal reaction coordinate and minimize recrossing effects that can lead to overestimated reaction rates.

Reaction pathway analysis reveals that the initial step involves nucleophilic attack at the carbon bearing the bromine substituent, followed by formation of a Meisenheimer-type intermediate. The subsequent elimination of bromide ion completes the substitution process. The energy profile shows that the first step is typically rate-determining, with the transition state occurring early along the reaction coordinate [4] [5].

Solvent effects play a crucial role in these reaction mechanisms, as polar solvents can stabilize charged intermediates and transition states. Continuum solvation models such as PCM (Polarizable Continuum Model) have been employed to account for these effects, showing that reactions in polar solvents proceed with lower activation energies due to enhanced stabilization of the transition state [6] [8].

The artificial force induced reaction (AFIR) method has proven particularly valuable for comprehensive exploration of reaction pathways in oxazole chemistry. This automated approach can identify unexpected reaction channels and provide complete mechanistic pictures without requiring initial guesses about reaction coordinates [5] [9].

Comparative Computational Analysis with Related Oxazole Derivatives

Systematic computational comparison of 5-Bromo-2-methyloxazole with related heterocyclic compounds provides valuable insights into structure-property relationships and the effects of substitution patterns on molecular behavior. This comparative analysis encompasses electronic structure, reactivity parameters, and thermodynamic properties across a series of structurally related compounds.

The comparison between oxazole and thiazole derivatives reveals fundamental differences in electronic structure and reactivity. Studies using both semiempirical and ab initio methods have shown that oxazole derivatives generally exhibit higher reactivity than their thiazole counterparts, with HOMO-LUMO gaps typically 0.5-1.0 eV smaller than corresponding thiazole compounds [10] [11]. The presence of oxygen versus sulfur in the heterocycle significantly affects the aromatic stabilization energy and charge distribution patterns.

Computational analysis of benzoxazole versus simple oxazole derivatives demonstrates the impact of ring fusion on electronic properties. Benzoxazole systems show enhanced π-electron delocalization and modified frontier orbital characteristics compared to simple oxazole rings. The extended conjugation in benzoxazole derivatives typically results in smaller HOMO-LUMO gaps and red-shifted UV absorption spectra [12] [13].

The effect of substituent position and electronic nature has been systematically investigated through DFT calculations. Electron-withdrawing groups like bromine at the 5-position decrease both HOMO and LUMO energies, while electron-donating groups have the opposite effect. The magnitude of these perturbations depends on the conjugation pathway and resonance interactions with the heterocyclic π-system [2].

Comparative studies of halogenated oxazole derivatives reveal interesting trends in reactivity and stability. The series 5-fluoro-, 5-chloro-, 5-bromo-, and 5-iodo-2-methyloxazole shows progressive decreases in Carbon-Halogen bond strength and increases in leaving group ability. This trend correlates with calculated activation energies for nucleophilic substitution reactions, with iodo compounds showing the lowest barriers [11] [14].

Thermodynamic analysis comparing various oxazole derivatives reveals that substitution patterns significantly affect molecular stability and reaction feasibility. Heat of formation calculations show that electron-withdrawing substituents generally increase molecular stability, while bulky substituents can introduce steric strain that reduces thermodynamic favorability [10] [15].

The comparative analysis extends to biological activity correlations, where QSAR studies have demonstrated relationships between calculated electronic properties and antimicrobial activity. Compounds with optimal HOMO-LUMO gaps and specific charge distribution patterns show enhanced biological activity, providing guidance for rational drug design approaches [16].

Molecular electrostatic potential analysis across the oxazole derivative series reveals characteristic patterns of charge distribution that influence intermolecular interactions. The electrophilic and nucleophilic sites identified through these calculations correlate well with experimentally observed reactivity patterns and biological binding affinities [1] [2].